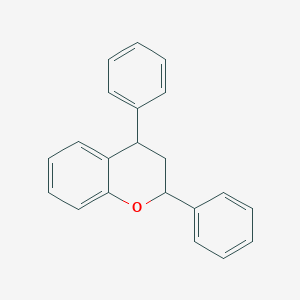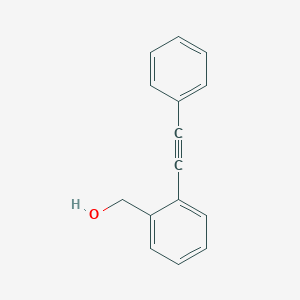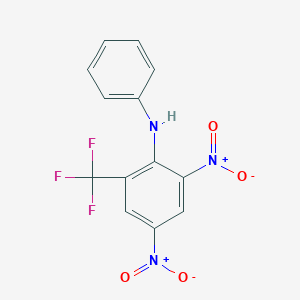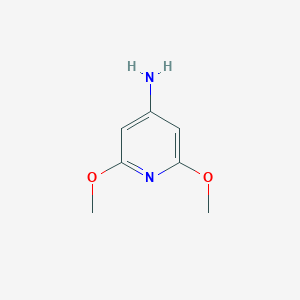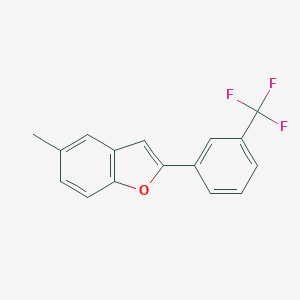
5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran, also known as TFMPP, is a synthetic compound that belongs to the benzofuran family. It was first synthesized in the 1970s and has since been used in scientific research for its psychoactive properties. TFMPP is a selective agonist for the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, cognition, and behavior.
Wirkmechanismus
5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran acts as a selective agonist for the 5-HT2A and 5-HT2C receptors, which are G protein-coupled receptors that are widely distributed throughout the brain and body. Activation of these receptors can lead to changes in intracellular signaling pathways, resulting in alterations in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran has been shown to have a range of biochemical and physiological effects, including changes in serotonin and dopamine release, alterations in neuronal excitability, and modulation of synaptic plasticity. These effects can lead to changes in behavior and mood, and may have therapeutic applications for certain disorders.
Vorteile Und Einschränkungen Für Laborexperimente
5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran has several advantages for use in lab experiments, including its selectivity for the 5-HT2A and 5-HT2C receptors, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, there are also some limitations to its use, including its potential for off-target effects and the need for careful dosing and administration.
Zukünftige Richtungen
There are several potential future directions for research on 5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran and its effects on the brain and behavior. These include investigating its potential therapeutic applications for disorders such as depression, anxiety, and addiction, exploring its effects on neuronal plasticity and learning, and investigating its interactions with other neurotransmitter systems. Further research is needed to fully understand the mechanisms underlying 5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran's effects and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran involves a multi-step process that includes the reaction of 3-trifluoromethylphenylacetic acid with acetic anhydride and phosphorus pentoxide to form 3-trifluoromethylphenylacetic anhydride. The resulting anhydride is then reacted with 5-methyl-2-hydroxybenzaldehyde in the presence of a base to form the final product, 5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran has been used in scientific research to investigate the role of the 5-HT2A and 5-HT2C receptors in various physiological and behavioral processes. Studies have shown that 5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran can affect mood, cognition, and behavior in animal models, and has potential therapeutic applications for disorders such as depression, anxiety, and addiction.
Eigenschaften
CAS-Nummer |
183589-30-2 |
|---|---|
Produktname |
5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran |
Molekularformel |
C16H11F3O |
Molekulargewicht |
276.25 g/mol |
IUPAC-Name |
5-methyl-2-[3-(trifluoromethyl)phenyl]-1-benzofuran |
InChI |
InChI=1S/C16H11F3O/c1-10-5-6-14-12(7-10)9-15(20-14)11-3-2-4-13(8-11)16(17,18)19/h2-9H,1H3 |
InChI-Schlüssel |
FVEATMAKOSNGPJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=C2)C3=CC(=CC=C3)C(F)(F)F |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(=C2)C3=CC(=CC=C3)C(F)(F)F |
Synonyme |
Benzofuran, 5-Methyl-2-[3-(trifluoroMethyl)phenyl]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






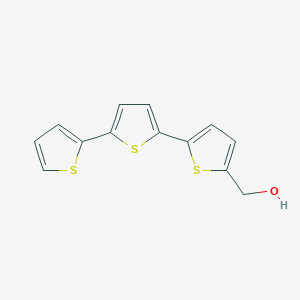
![2,4,5-Triphenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B189205.png)
![9-Thiabicyclo[3.3.1]non-6-en-2-ol 9,9-dioxide](/img/structure/B189206.png)
![7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B189208.png)

